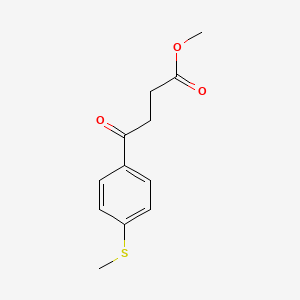

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate

CAS No.: 108960-07-2

Cat. No.: VC7811477

Molecular Formula: C12H14O3S

Molecular Weight: 238.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108960-07-2 |

|---|---|

| Molecular Formula | C12H14O3S |

| Molecular Weight | 238.3 g/mol |

| IUPAC Name | methyl 4-(4-methylsulfanylphenyl)-4-oxobutanoate |

| Standard InChI | InChI=1S/C12H14O3S/c1-15-12(14)8-7-11(13)9-3-5-10(16-2)6-4-9/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | SFYLSDXIWQUUMY-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC(=O)C1=CC=C(C=C1)SC |

| Canonical SMILES | COC(=O)CCC(=O)C1=CC=C(C=C1)SC |

Introduction

Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate is a chemical compound with a molecular formula of C12H14O3S and a molecular weight of 238.30 g/mol . This compound is a derivative of butanoic acid, featuring a methylthiophenyl group attached to the 4-position of the butanoate backbone. It is available in solid form and is used in scientific research, particularly in the fields of organic chemistry and pharmacology.

Synthesis and Preparation

While specific synthesis methods for Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate are not widely documented in the available literature, compounds with similar structures are often synthesized through reactions involving aryl halides and esters. Typically, such syntheses involve palladium-catalyzed cross-coupling reactions or other organic transformations that facilitate the formation of carbon-carbon bonds.

Research Findings and Applications

Research on Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate is limited, but compounds with similar structures have been explored for their potential biological activities. For instance, derivatives of 4-phenyl-4-oxobutanoic acid have been investigated for their role in inhibiting kynurenine-3-hydroxylase, an enzyme involved in neurodegenerative diseases . Although Methyl 4-(4-(methylthio)phenyl)-4-oxobutanoate itself has not been specifically studied in this context, its structural features suggest it could be a candidate for further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume